(1-Fluorocyclopropyl)methanamine hydrochloride chemical properties
(1-Fluorocyclopropyl)methanamine hydrochloride chemical properties
An In-Depth Technical Guide to (1-Fluorocyclopropyl)methanamine Hydrochloride: Properties, Synthesis, and Applications
Abstract
(1-Fluorocyclopropyl)methanamine hydrochloride is a pivotal chemical intermediate that has garnered significant attention in the field of medicinal chemistry. The incorporation of a fluorinated cyclopropane motif into molecular scaffolds offers a powerful strategy to modulate physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the core chemical properties, plausible synthetic routes, analytical characterization, and strategic applications of this valuable building block. By synthesizing available data with expert insights, this document aims to facilitate the rational design and development of next-generation therapeutics.
Introduction: The Strategic Value of the Fluorocyclopropyl Motif
In modern drug discovery, the precise control of a molecule's properties is paramount to achieving desired therapeutic outcomes. The cyclopropane ring, as the smallest carbocycle, imparts a high degree of conformational rigidity and a unique three-dimensional character to molecules. When combined with fluorine, the most electronegative element, the resulting fluorocyclopropyl group becomes a powerful bioisostere and a modulator of electronic and metabolic properties.
The strategic incorporation of the (1-fluorocyclopropyl)methylamine moiety is driven by several key advantages:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance the half-life of a drug candidate.[3]
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Enhanced Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross cellular membranes and increase oral bioavailability.[1]
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Conformational Control: The rigid cyclopropane ring restricts the rotational freedom of the molecule, which can lead to a more favorable conformation for binding to a biological target and improve selectivity.
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Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the neighboring amine group, influencing its ionization state at physiological pH and affecting target interactions and solubility.
This guide provides a detailed exploration of (1-Fluorocyclopropyl)methanamine hydrochloride (CAS No. 1462885-86-4), a key reagent that provides access to this valuable chemical motif.
Physicochemical and Computational Properties
The fundamental properties of a chemical entity are critical for its application in synthesis and drug design. The data for (1-Fluorocyclopropyl)methanamine hydrochloride are summarized below.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1462885-86-4 | [1][4][5] |
| Molecular Formula | C₄H₉ClFN | [1][4][6] |
| Molecular Weight | 125.57 g/mol | [1][4][6] |
| Appearance | White to off-white solid (inferred) | [7][8] |
| SMILES | NCC1(F)CC1.[H]Cl | [4][6] |
| InChIKey (Free Base) | RGPSNMVRDPZUDL-UHFFFAOYSA-N | [9] |
| Melting Point | No data available | [6] |
| Boiling Point | No data available | [6] |
| Storage Conditions | Store at 2-8°C or room temperature in a dry, cool place under an inert atmosphere. | [4][6][10] |
Table 2: Computational Chemistry Data
| Parameter | Value | Significance in Drug Discovery | Source(s) |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. | [4] |
| LogP (Predicted) | 0.869 | Measures lipophilicity, influencing solubility, permeability, and metabolism. | [4] |
| Hydrogen Bond Donors | 1 | Influences binding interactions and solubility. | [4] |
| Hydrogen Bond Acceptors | 1 | Influences binding interactions and solubility. | [4] |
| Rotatable Bonds | 1 | Relates to molecular flexibility and conformational entropy upon binding. | [4] |
Solubility and Stability Insights: As a hydrochloride salt, the compound is expected to exhibit good solubility in polar protic solvents such as water and methanol, and polar aprotic solvents like DMSO. The recommended storage conditions suggest that the compound may be hygroscopic and should be handled under an inert atmosphere to prevent moisture absorption.[6][11]
Synthesis and Purification Workflow
While a definitive, peer-reviewed synthesis for (1-Fluorocyclopropyl)methanamine hydrochloride is not widely published, a plausible and robust synthetic pathway can be constructed from established chemical transformations. The following represents an expert-driven, logical approach to its preparation.
Proposed Synthetic Pathway
Caption: A plausible multi-step synthetic route to the target compound.
Exemplary Protocol: Reduction and Salt Formation
This protocol details the final steps of the proposed synthesis, converting the nitrile intermediate to the final hydrochloride salt. This is a critical phase where purity and yield are established.
Objective: To synthesize (1-Fluorocyclopropyl)methanamine hydrochloride from 1-Fluorocyclopropanecarbonitrile.
Materials:
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1-Fluorocyclopropanecarbonitrile
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Lithium aluminum hydride (LiAlH₄) or Raney Nickel
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Anhydrous tetrahydrofuran (THF) or Ethanol (for catalytic hydrogenation)
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Hydrochloric acid (2M solution in diethyl ether)
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Anhydrous diethyl ether
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Sodium sulfate (anhydrous)
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Deionized water
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Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
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Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF. The suspension is cooled to 0°C in an ice bath.
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Causality: An inert, anhydrous environment is critical as LiAlH₄ reacts violently with water. Cooling controls the initial exothermic reaction upon substrate addition.
-
-
Nitrile Addition: A solution of 1-Fluorocyclopropanecarbonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10°C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The reaction progress is monitored by TLC or GC-MS.
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Causality: Refluxing ensures the complete conversion of the nitrile to the primary amine.
-
-
Workup and Quenching: The reaction is carefully cooled to 0°C and quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and finally more water (Fieser workup). This procedure is critical for safely neutralizing the excess hydride and precipitating aluminum salts into a filterable solid.
-
Trustworthiness: This specific quenching method is a standard, validated procedure that minimizes hazards and simplifies the isolation of the amine product by generating granular aluminum salts.
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-
Isolation of Free Base: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1-Fluorocyclopropyl)methanamine free base.
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Salt Formation: The crude amine is redissolved in a minimal amount of anhydrous diethyl ether. A 2M solution of HCl in diethyl ether is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Causality: Using ethereal HCl ensures an anhydrous environment, preventing the formation of hydrates and yielding a crystalline, easy-to-handle solid salt.
-
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product, (1-Fluorocyclopropyl)methanamine hydrochloride. Purity can be further enhanced by recrystallization from a suitable solvent system like ethanol/ether.
Spectroscopic and Analytical Characterization
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.4-8.8 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar broadening from the ¹⁴N nucleus and chemical exchange.
-
δ 3.1-3.3 ppm (multiplet, 2H): Methylene protons of the aminomethyl group (-CH₂NH₃⁺). These protons are coupled to the diastereotopic cyclopropyl protons.
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δ 1.2-1.6 ppm (multiplet, 4H): The four protons on the cyclopropane ring. They will exhibit complex splitting patterns due to geminal and cis/trans vicinal coupling to each other, as well as coupling to the ¹⁹F atom.
¹³C NMR (101 MHz, DMSO-d₆):
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δ 80-90 ppm (doublet, J ≈ 200-240 Hz): The quaternary carbon of the cyclopropane ring directly attached to the fluorine atom. The large coupling constant is characteristic of a one-bond C-F interaction.
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δ 40-45 ppm (singlet or small doublet): The methylene carbon (-CH₂NH₃⁺).
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δ 15-25 ppm (doublet, J ≈ 5-15 Hz): The two equivalent methylene carbons of the cyclopropane ring.
Mass Spectrometry (ESI+):
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Expected m/z: 90.0714 ([M+H]⁺ for the free base C₄H₈FN). This high-resolution mass measurement is a key confirmation of the elemental composition.
Reactivity, Safety, and Handling
Understanding the reactivity and hazards of a chemical is fundamental to its safe and effective use in the laboratory.
Chemical Reactivity
The compound's reactivity is dominated by the primary ammonium group.
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Basification: Treatment with an aqueous or organic base (e.g., NaHCO₃, triethylamine) will liberate the volatile free base, (1-Fluorocyclopropyl)methanamine.
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N-Functionalization: The free base is a nucleophile and can undergo standard amine reactions such as N-acylation, N-alkylation, reductive amination, and sulfonylation to build more complex molecules.
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Stability: The fluorocyclopropyl ring is generally stable under a wide range of reaction conditions but can be sensitive to very strong acids or reducing agents that may open the strained ring.
Table 3: Hazard and Safety Information
| Hazard Type | GHS Information | Precautionary Measures | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed.H332: Harmful if inhaled. | P261: Avoid breathing dust.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [10] |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. | [10][12] |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][12] |
| Handling | General | Handle in a well-ventilated place. Wash hands thoroughly after handling. | [11][12] |
| Storage | General | Keep container tightly closed in a dry, cool, and well-ventilated place. | [6][11] |
Applications in a Drug Discovery Context
Building blocks like (1-Fluorocyclopropyl)methanamine hydrochloride are not just reagents; they are strategic tools for lead optimization. Their value is realized within the structured workflow of a drug discovery program.
Caption: Role of strategic building blocks in the drug discovery pipeline.
The introduction of the (1-fluorocyclopropyl)methylamine moiety during the lead optimization phase can be a decisive move to overcome common challenges:
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Addressing Metabolic Hotspots: If a lead compound is rapidly metabolized at an aliphatic or benzylic position, replacing it with this motif can block enzymatic degradation, thereby improving pharmacokinetic profiles.[2]
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Fine-Tuning Potency and Selectivity: The rigid structure of the cyclopropane ring can lock the amine side chain into a specific orientation, enhancing binding affinity for the intended target while potentially reducing off-target activity.
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Improving CNS Penetration: The modulation of lipophilicity and pKa afforded by the fluorocyclopropyl group can be expertly balanced to enhance a compound's ability to cross the blood-brain barrier, a critical requirement for CNS-targeted agents.[1]
For example, fluorinated cyclopropylamine derivatives have been successfully developed as selective serotonin 2C (5-HT₂C) receptor agonists, demonstrating the utility of this scaffold in designing CNS-active drugs with improved safety profiles.[3]
Conclusion
(1-Fluorocyclopropyl)methanamine hydrochloride is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. It provides rapid access to a structural motif that confers significant advantages in metabolic stability, conformational rigidity, and physicochemical modulation. This guide has provided a comprehensive overview of its properties, a logical framework for its synthesis and characterization, and a clear rationale for its strategic deployment in drug discovery programs. As the demand for safer and more effective therapeutics continues to grow, the judicious use of sophisticated building blocks like this one will remain a cornerstone of successful pharmaceutical innovation.
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